A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)-2-phenylethanone
A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)-2-phenylethanone
CAS Number: 1023-17-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1-(4-methoxyphenyl)-2-phenylethanone, a versatile ketone that serves as a crucial intermediate in organic synthesis. This document delves into its chemical and physical properties, established synthesis protocols, spectral characterization, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and materials science.
Introduction and Chemical Identity
1-(4-Methoxyphenyl)-2-phenylethanone, also known by synonyms such as 4'-Methoxy-2-phenylacetophenone and p-Anisyl Benzyl Ketone, is an aromatic ketone with the chemical formula C15H14O2.[1] Its structure features a central ethanone core bonded to a p-methoxyphenyl group on one side and a benzyl group on the other. This arrangement of aromatic rings and a reactive carbonyl group makes it a valuable building block for the synthesis of more complex molecules.[2][3]
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 1023-17-2 | [1] |
| Molecular Formula | C15H14O2 | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline solid | [2] |
| Melting Point | 40-44 °C | [2] |
| Boiling Point | 380.0 ± 17.0 °C at 760 mmHg | [4] |
| Density | ~1.12 g/cm³ | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |
| InChIKey | PLALKSRAHVYFOH-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | [1] |
Synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone
The most common and industrially relevant method for the synthesis of 1-(4-methoxyphenyl)-2-phenylethanone is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring, in this case, anisole, with an acylating agent, typically phenylacetyl chloride, in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation of Anisole
The reaction proceeds by the formation of a highly electrophilic acylium ion from the interaction of phenylacetyl chloride with a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The electron-rich anisole then attacks the acylium ion, leading to the formation of the desired ketone. The methoxy group of the anisole is an ortho-, para-director, and due to steric hindrance, the para-substituted product, 1-(4-methoxyphenyl)-2-phenylethanone, is the major product.[6]
Experimental Protocol: Friedel-Crafts Acylation of Anisole with Phenylacetyl Chloride [5]
-
Materials:
-
Anisole (1.2 equivalents)
-
Phenylacetyl chloride (1.0 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (1.05 equivalents)
-
Dry dichloromethane (solvent)
-
1N Hydrochloric acid (for quenching)
-
5% aqueous Sodium Hydroxide (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of phenylacetyl chloride in dry dichloromethane to the cooled suspension via the dropping funnel.
-
To this mixture, add anisole dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1N HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic fractions and wash sequentially with 1N HCl, 5% aqueous sodium hydroxide, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 1-(4-methoxyphenyl)-2-phenylethanone.
-
Caption: Workflow for the synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone.
Spectral Characterization
The structural elucidation of 1-(4-methoxyphenyl)-2-phenylethanone is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons, and a singlet for the methoxy group protons. The protons on the p-methoxyphenyl ring will appear as two doublets due to their coupling, while the protons on the benzyl ring will show a multiplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, the methylene carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy[1]
The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other significant peaks include those for C-H stretching of the aromatic rings and the methyl group, and C-O stretching of the ether linkage.
Mass Spectrometry (MS)[1]
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage at the carbonyl group and loss of the benzyl or methoxybenzyl fragments.
Reactivity and Applications
1-(4-Methoxyphenyl)-2-phenylethanone is a versatile intermediate in organic synthesis, primarily due to the reactivity of its carbonyl group and the adjacent methylene protons.
Reactivity
The carbonyl group can undergo various nucleophilic addition reactions, and the α-protons on the methylene bridge are acidic enough to be removed by a base, allowing for a range of enolate chemistry. The aromatic rings can also undergo further electrophilic substitution, although the conditions need to be carefully controlled to avoid side reactions. Deoxybenzoin derivatives, in general, can be oxidized to their corresponding benzils.[7]
Applications in Synthesis
-
Pharmaceutical Intermediates: This compound is a key building block in the synthesis of various pharmaceutical agents.[2] For instance, a related compound, 1-(4-ethoxyphenyl)-2-phenylethanone, is used in the synthesis of the nonsteroidal estrogen M2613.[8] The deoxybenzoin scaffold is also found in compounds with potential immunosuppressive activity.[9]
-
Heterocyclic Chemistry: The reactive nature of the ketone and the adjacent methylene group makes it a valuable precursor for the synthesis of various heterocyclic compounds.
-
Materials Science: Deoxybenzoin-containing structures have been investigated for their potential as halogen-free flame-retardant materials.[10]
Caption: Key application areas of 1-(4-Methoxyphenyl)-2-phenylethanone.
Safety and Handling
1-(4-Methoxyphenyl)-2-phenylethanone is considered harmful if swallowed and may cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
1-(4-Methoxyphenyl)-2-phenylethanone (CAS 1023-17-2) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and materials science industries. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an important tool for organic chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development.
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